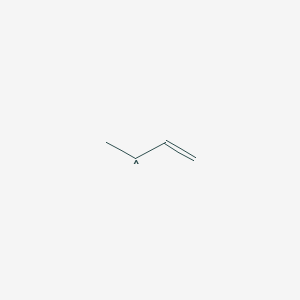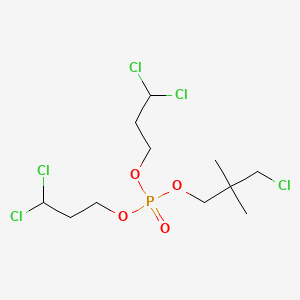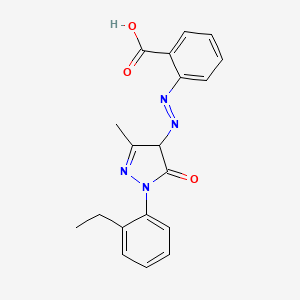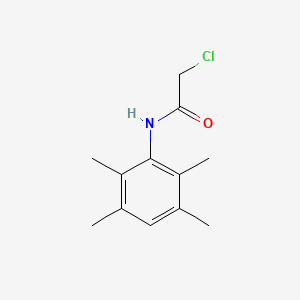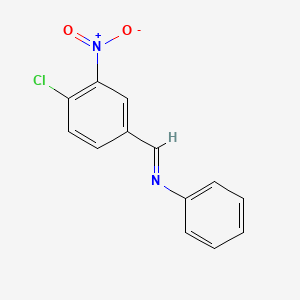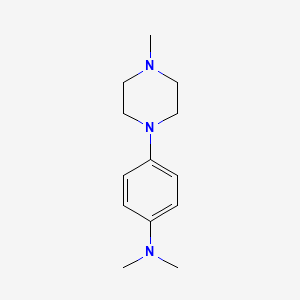
N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H17N3. It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 4-nitroaniline with N-methylpiperazine, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a solvent like ethanol and a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve the reduction step more effectively .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: The primary amine derivative.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceutical compounds, particularly in the treatment of diseases involving the central nervous system.
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The piperazine ring is known to enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- N,N-Dimethyl-4-(piperazin-1-yl)aniline
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Uniqueness
N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and methylpiperazine groups enhances its solubility and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
65851-38-9 |
|---|---|
Fórmula molecular |
C13H21N3 |
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C13H21N3/c1-14(2)12-4-6-13(7-5-12)16-10-8-15(3)9-11-16/h4-7H,8-11H2,1-3H3 |
Clave InChI |
OSFBVZRYZATPII-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


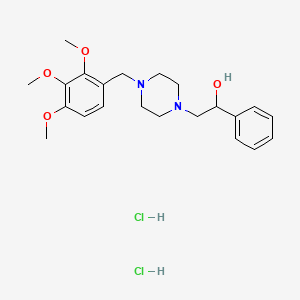

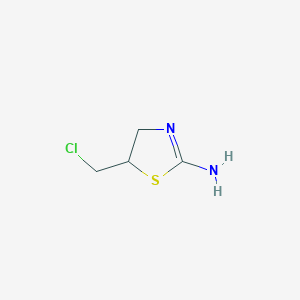
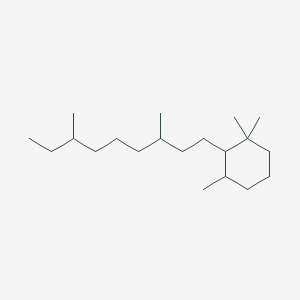
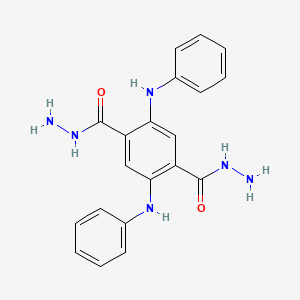
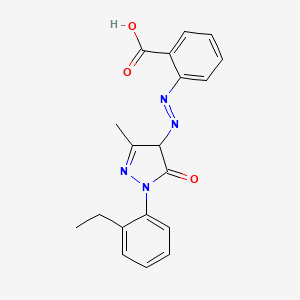
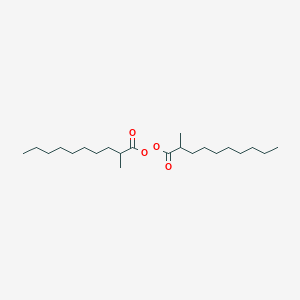
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
